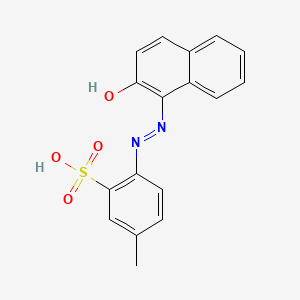
2-((2-Hydroxy-1-naphthyl)azo)-5-methylbenzenesulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-Hydroxy-1-naphthyl)azo)-5-methylbenzenesulphonic acid is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is commonly used in various industrial applications, including textile dyeing and as a pH indicator.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Hydroxy-1-naphthyl)azo)-5-methylbenzenesulphonic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-amino-1-naphthol in the presence of sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 5-methylbenzenesulphonic acid under alkaline conditions to yield the final azo dye.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-Hydroxy-1-naphthyl)azo)-5-methylbenzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The sulfonic acid group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and a suitable electrophile.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-((2-Hydroxy-1-naphthyl)azo)-5-methylbenzenesulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other azo compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Widely used in textile dyeing and as a colorant in various products.
Mécanisme D'action
The mechanism of action of 2-((2-Hydroxy-1-naphthyl)azo)-5-methylbenzenesulphonic acid primarily involves its ability to undergo reversible changes in structure under different pH conditions, making it an effective pH indicator. The azo group (-N=N-) plays a crucial role in this process, as it can accept or donate electrons, leading to color changes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((2-Hydroxy-1-naphthyl)azo)naphthalenesulphonic acid
- 4-((2-Hydroxy-1-naphthyl)azo)benzenesulphonic acid
Uniqueness
2-((2-Hydroxy-1-naphthyl)azo)-5-methylbenzenesulphonic acid is unique due to the presence of the methyl group on the benzene ring, which can influence its solubility and reactivity compared to other similar azo compounds. This structural difference can lead to variations in its application and effectiveness in different industrial and research settings.
Propriétés
Numéro CAS |
37498-62-7 |
|---|---|
Formule moléculaire |
C17H14N2O4S |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonic acid |
InChI |
InChI=1S/C17H14N2O4S/c1-11-6-8-14(16(10-11)24(21,22)23)18-19-17-13-5-3-2-4-12(13)7-9-15(17)20/h2-10,20H,1H3,(H,21,22,23) |
Clé InChI |
XAWKEKKJKHHMHE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


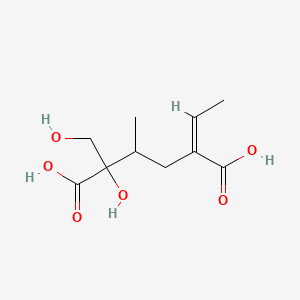
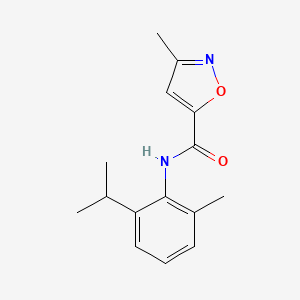
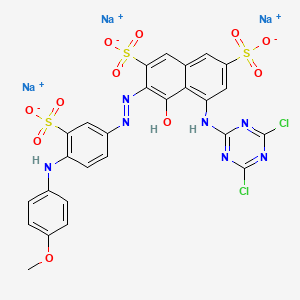
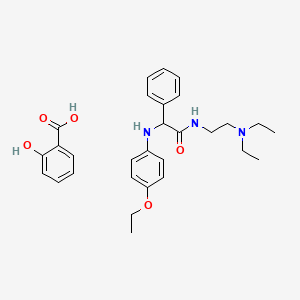
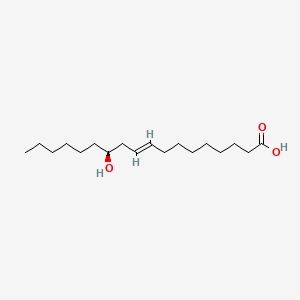

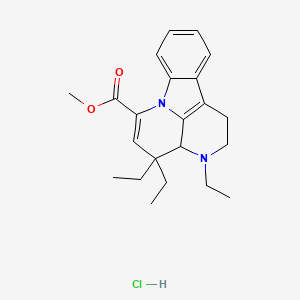
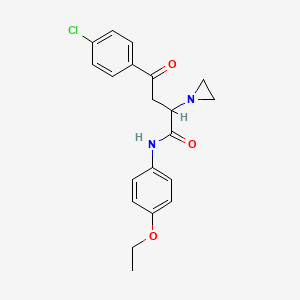
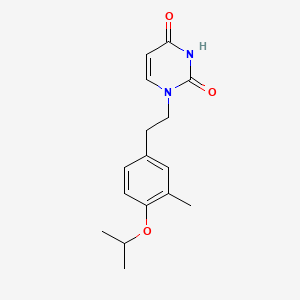
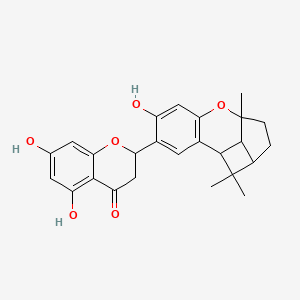
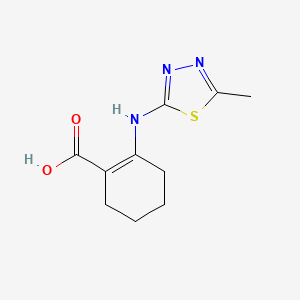

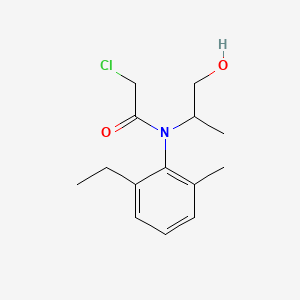
![[(4R,4aS,7aR,12bS)-9-methoxy-3-methyl-7-oxo-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] pyridine-3-carboxylate](/img/structure/B15186796.png)
